2-(4-bromophenoxy)-N-(2-nitrophenyl)propanamide
Overview
Description
2-(4-bromophenoxy)-N-(2-nitrophenyl)propanamide is an organic compound that features a bromophenoxy group and a nitrophenyl group attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-(2-nitrophenyl)propanamide typically involves the following steps:
Formation of 4-bromophenol: This can be achieved by bromination of phenol using bromine in the presence of a catalyst.
Etherification: 4-bromophenol is then reacted with 2-bromopropane to form 2-(4-bromophenoxy)propane.
Nitration: The next step involves nitration of 2-(4-bromophenoxy)propane to introduce the nitro group, forming 2-(4-bromophenoxy)-N-(2-nitrophenyl)propane.
Amidation: Finally, the compound undergoes amidation to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-(2-nitrophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The bromine atom can be replaced with other substituents using reagents like sodium iodide in acetone.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium iodide, acetone.
Major Products Formed
Oxidation: Formation of 2-(4-aminophenoxy)-N-(2-nitrophenyl)propanamide.
Reduction: Formation of 2-(4-bromophenoxy)-N-(2-aminophenyl)propanamide.
Substitution: Formation of 2-(4-iodophenoxy)-N-(2-nitrophenyl)propanamide.
Scientific Research Applications
2-(4-bromophenoxy)-N-(2-nitrophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-(2-nitrophenyl)propanamide involves its interaction with specific molecular targets. The bromophenoxy group can interact with hydrophobic pockets in proteins, while the nitrophenyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(2-nitrophenyl)propanamide
- 2-(4-fluorophenoxy)-N-(2-nitrophenyl)propanamide
- 2-(4-methylphenoxy)-N-(2-nitrophenyl)propanamide
Uniqueness
2-(4-bromophenoxy)-N-(2-nitrophenyl)propanamide is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity towards certain molecular targets compared to its chloro, fluoro, and methyl analogs.
Properties
IUPAC Name |
2-(4-bromophenoxy)-N-(2-nitrophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O4/c1-10(22-12-8-6-11(16)7-9-12)15(19)17-13-4-2-3-5-14(13)18(20)21/h2-10H,1H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCGQJUIFXJLDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1[N+](=O)[O-])OC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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